![molecular formula C18H25BN2O3 B1472597 1-[2-(benzyloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1562305-15-0](/img/structure/B1472597.png)
1-[2-(benzyloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Descripción general
Descripción
The compound “1-[2-(benzyloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” contains several functional groups. The presence of a pyrazole ring indicates that it might have applications in medicinal chemistry, as pyrazole derivatives are known to exhibit a wide range of biological activities . The compound also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzyloxy group, and a boronic ester group. The boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a common functional group in organic chemistry and is often used in coupling reactions .Chemical Reactions Analysis
The boronic ester group in this compound can participate in various types of chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . These reactions are used to form new carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-[2-(benzyloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives are primarily used in synthesis and characterization studies. Researchers focus on synthesizing various pyrazole derivatives, confirming their structures through techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction. For instance, Liao et al. (2022) synthesized and characterized a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, using these methods and further analyzed it using Density Functional Theory (DFT) (Liao et al., 2022).
Crystallography and Conformational Analysis
These compounds are also important for crystallographic and conformational analyses. Studies often involve measuring single crystals of these compounds by X-ray diffraction and performing DFT calculations to understand their molecular structure and conformations. For example, Yang et al. (2021) investigated 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, highlighting the congruence of DFT-optimized molecular structures with X-ray diffraction results (Yang et al., 2021).
Exploration of Molecular Electrostatic Potential and Frontier Molecular Orbitals
Researchers are also interested in exploring the molecular electrostatic potential and frontier molecular orbitals of these compounds through DFT studies. This helps in revealing their molecular structure characteristics and molecular conformations, as demonstrated in the study by Yang et al. (2021) (Yang et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-phenylmethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)16-12-20-21(13-16)10-11-22-14-15-8-6-5-7-9-15/h5-9,12-13H,10-11,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIPQJAGNAPVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(benzyloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



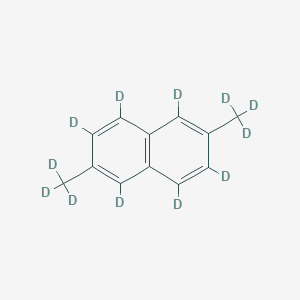
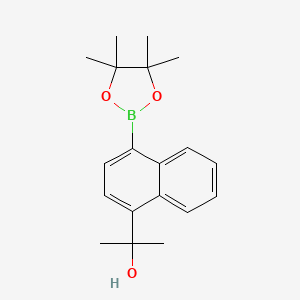
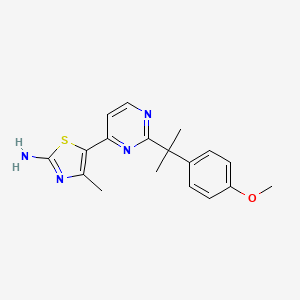
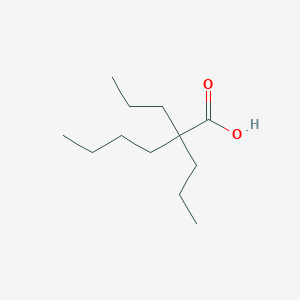
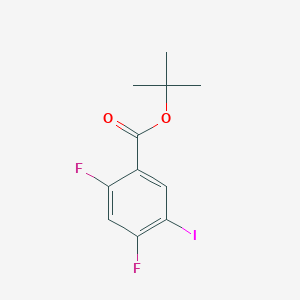
![2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1472521.png)


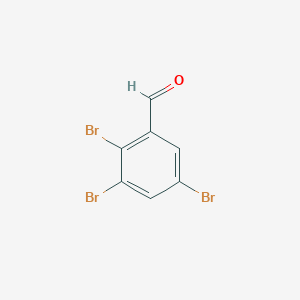
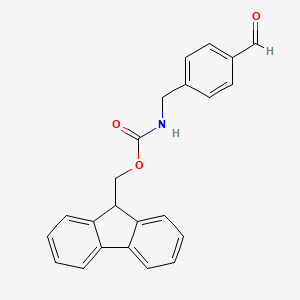
![1-[6-(2,2-Difluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1472533.png)

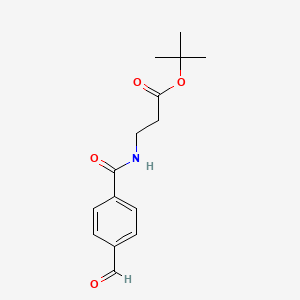
![5-(piperidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1472537.png)